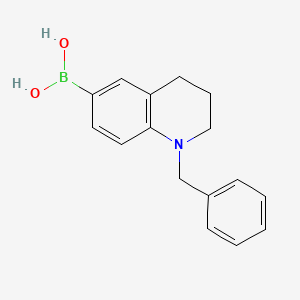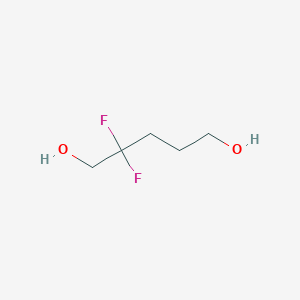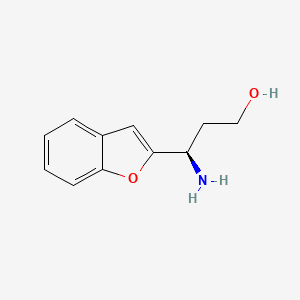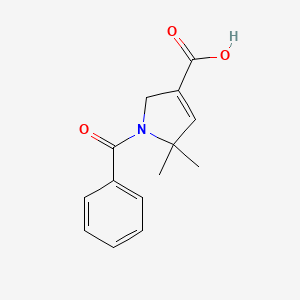
(1-Benzyl-1,2,3,4-tetrahydroquinolin-6-yl)boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1-Benzyl-1,2,3,4-tetrahydroquinolin-6-yl)boronic acid is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is characterized by the presence of a boronic acid functional group attached to a tetrahydroquinoline scaffold. The unique structure of this compound makes it a valuable intermediate in various chemical reactions, particularly in the synthesis of complex organic molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (1-Benzyl-1,2,3,4-tetrahydroquinolin-6-yl)boronic acid typically involves the following steps:
Formation of the Tetrahydroquinoline Scaffold: This can be achieved through the Pictet-Spengler reaction, where an N-acyl derivative of β-phenylethylamine is cyclized in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or zinc chloride (ZnCl2).
Introduction of the Boronic Acid Group: The boronic acid group can be introduced via a palladium-catalyzed Suzuki-Miyaura coupling reaction.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing cost-effective and environmentally friendly processes.
Analyse Chemischer Reaktionen
Types of Reactions: (1-Benzyl-1,2,3,4-tetrahydroquinolin-6-yl)boronic acid can undergo various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The compound can be reduced to form the corresponding alcohol or amine derivatives.
Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Palladium catalysts (e.g., Pd(PPh3)4) and bases (e.g., potassium carbonate, K2CO3) in an aqueous or organic solvent.
Major Products:
Oxidation: Boronic esters or borates.
Reduction: Alcohols or amines.
Substitution: Biaryl compounds or other complex organic molecules.
Wissenschaftliche Forschungsanwendungen
(1-Benzyl-1,2,3,4-tetrahydroquinolin-6-yl)boronic acid has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of (1-Benzyl-1,2,3,4-tetrahydroquinolin-6-yl)boronic acid is primarily related to its ability to form stable complexes with various molecular targets. The boronic acid group can interact with hydroxyl or amino groups in biological molecules, leading to the inhibition of enzyme activity or modulation of receptor function . This interaction can affect various molecular pathways, making the compound a valuable tool in biochemical research.
Vergleich Mit ähnlichen Verbindungen
1-Benzyl-1,2,3,6-tetrahydropyridine-4-boronic acid pinacol ester: This compound has a similar boronic acid functional group but differs in the structure of the heterocyclic scaffold.
1-Benzyl-1,2,3,4-tetrahydroquinolin-6-amine dihydrochloride: This compound is structurally similar but lacks the boronic acid group.
Uniqueness: The presence of the boronic acid group in (1-Benzyl-1,2,3,4-tetrahydroquinolin-6-yl)boronic acid provides unique reactivity and binding properties, making it distinct from other similar compounds. This functional group allows for versatile chemical transformations and interactions with biological molecules, enhancing its utility in various research and industrial applications .
Eigenschaften
Molekularformel |
C16H18BNO2 |
|---|---|
Molekulargewicht |
267.1 g/mol |
IUPAC-Name |
(1-benzyl-3,4-dihydro-2H-quinolin-6-yl)boronic acid |
InChI |
InChI=1S/C16H18BNO2/c19-17(20)15-8-9-16-14(11-15)7-4-10-18(16)12-13-5-2-1-3-6-13/h1-3,5-6,8-9,11,19-20H,4,7,10,12H2 |
InChI-Schlüssel |
HJXVGTFKWMGNPW-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=CC2=C(C=C1)N(CCC2)CC3=CC=CC=C3)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(6-Bromoimidazo[1,2-a]pyridin-3-yl)morpholine](/img/structure/B12974083.png)



![N-Methyl-1-(1H-pyrrolo[3,2-b]pyridin-5-yl)methanamine](/img/structure/B12974105.png)
![Pyrazolo[1,5-c]pyrimidine](/img/structure/B12974108.png)




![6-Chloro-2-(difluoromethyl)benzo[b]thiophen-3-ol](/img/structure/B12974126.png)

![2,3-Dimethyl-5-oxo-5,6-dihydropyrido[3,4-b]pyrazine-8-carboxylic acid](/img/structure/B12974145.png)

